molecular formula C17H16F3N7 B6474804 4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640835-99-8

4-(1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6474804
CAS No.: 2640835-99-8
M. Wt: 375.4 g/mol
InChI Key: VSTOIMKFUGLRHH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a pyrazole ring and at the 6-position with a piperazine moiety linked to a 2-(trifluoromethyl)pyridin-4-yl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

4-pyrazol-1-yl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N7/c18-17(19,20)14-10-13(2-4-21-14)25-6-8-26(9-7-25)15-11-16(23-12-22-15)27-5-1-3-24-27/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTOIMKFUGLRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Methyl-1H-Pyrazol-1-yl)-6-(Piperazin-1-yl)Pyrimidine (CAS 1706454-54-7)

  • Structure : Differs by replacing the trifluoromethylpyridinyl group with a simple piperazine.
  • Molecular Formula : C₁₂H₁₆N₆
  • Molar Mass : 244.3 g/mol

4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-2-(Ethylsulfonyl)Pyrimidine (CAS 1006441-37-7)

  • Structure : Features a difluoromethyl group and ethylsulfonyl substituent on the pyrimidine, with a pyrazole at the 6-position.
  • Molecular Formula : C₁₃H₁₆F₂N₄O₂S
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, enhancing electrophilicity. The difluoromethyl group may improve bioavailability compared to trifluoromethyl but with reduced steric hindrance .

4-Methoxy-6-(Piperazin-1-yl)Pyrimidine Hydrochloride

  • Structure : Substitutes the pyrazole with a methoxy group and retains the piperazine.
  • Key Differences : The methoxy group increases electron density on the pyrimidine, altering binding kinetics. The hydrochloride salt improves aqueous solubility but may reduce membrane permeability .

2-{4-[(2H-1,3-Benzodioxol-5-yl)Methyl]Piperazin-1-yl}Pyrimidine

  • Structure : Incorporates a benzodioxole-methyl-piperazine substituent.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₁₇H₁₅F₃N₈ 412.35 Trifluoromethylpyridinyl, pyrazole High lipophilicity, metabolic stability
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine C₁₂H₁₆N₆ 244.3 Piperazine, 3-methylpyrazole Lower steric bulk, reduced stability
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine C₁₃H₁₆F₂N₄O₂S 342.36 Ethylsulfonyl, difluoromethyl Enhanced electrophilicity, moderate solubility
4-Methoxy-6-(piperazin-1-yl)pyrimidine HCl C₉H₁₄ClN₅O 259.7 Methoxy, piperazine-HCl High solubility, reduced permeability

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